N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
“N-(4-{[(2Z)-2-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3-thiazolidin-3-yl]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C22H22N4O6S2 . It has a molecular weight of 502.572 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including acetamide, sulfonyl, and imino groups . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications
Modification and Synthesis of Derivatives
- Research has explored the modification of acetazolamide with fluorine-containing heterocyclic derivatives, yielding compounds with the CF3 substituent in the nitrogen-containing mono- or bicycle (Sokolov & Aksinenko, 2012).
- A study on the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives aimed to evaluate their antimicrobial activity (Baviskar, Khadabadi, & Deore, 2013).
Biological Activity and Molecular Interactions
- Investigation into imidazolidinone and thiadiazolidine derivatives for cytotoxicity against various cancer cell lines highlighted the importance of molecular structure in biological activity (Kim & Jung, 2002).
- Studies involving synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives have also been conducted, with a focus on their antimicrobial activity (Azeez & Abdullah, 2019).
Synthesis of Structurally Diverse Derivatives
- Synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and their enzyme inhibitory potential have been researched, showing significant activities against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
- Another study reported the synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine as an impurity in the antibacterial drug sulfamethizole, highlighting the complexity of chemical reactions in pharmaceutical contexts (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
Mechanism of Action
Target of Action
MLS000043125, also known as Metoclopramide , primarily targets dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain .
Mode of Action
Metoclopramide exerts its antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This drug also leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .
Biochemical Pathways
The inhibition of dopamine D2 and serotonin 5-HT3 receptors in the CTZ by Metoclopramide leads to antiemetic effects, reducing nausea and vomiting . The prokinetic effects are achieved through the inhibition of presynaptic and postsynaptic D2 receptors, which stimulate gastric emptying .
Pharmacokinetics
It is known that the drug can be administered orally or intravenously , suggesting that it has good bioavailability.
Result of Action
The result of Metoclopramide’s action is the reduction of nausea and vomiting, which can be associated with conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) . It also stimulates gastric emptying .
Properties
IUPAC Name |
N-[4-[(Z)-[3-(4-acetamidophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]amino]sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S3/c1-13(24)20-15-3-7-17(8-4-15)31(26,27)22-19-23(11-12-30-19)32(28,29)18-9-5-16(6-10-18)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,25)/b22-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMZCUWOMVQBX-QOCHGBHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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